molecular formula C15H22ClNO3 B2422576 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-hexanone,monohydrochloride CAS No. 27912-41-0

1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-hexanone,monohydrochloride

Cat. No.: B2422576
CAS No.: 27912-41-0
M. Wt: 299.79 g/mol
InChI Key: YQWLISQAEVANFT-UHFFFAOYSA-N
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Description

N-ethyl Hexylone (hydrochloride) is a synthetic compound belonging to the substituted cathinone family, known for its stimulant effects. It is formally named 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)-1-hexanone, monohydrochloride . This compound has been used primarily in research and forensic applications .

Preparation Methods

The synthesis of N-ethyl Hexylone (hydrochloride) involves several steps, typically starting with the precursor 1,3-benzodioxole. The synthetic route includes the following steps:

Chemical Reactions Analysis

N-ethyl Hexylone (hydrochloride) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-ethyl Hexylone (hydrochloride) is primarily used in scientific research, particularly in the fields of chemistry and forensic science. Its applications include:

Mechanism of Action

The mechanism of action of N-ethyl Hexylone (hydrochloride) involves its interaction with neurotransmitter systems in the brain. It acts as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced stimulation and euphoria . The molecular targets include norepinephrine and dopamine transporters, which are inhibited by the compound, preventing the reuptake of these neurotransmitters .

Comparison with Similar Compounds

N-ethyl Hexylone (hydrochloride) is structurally similar to other substituted cathinones, such as:

Compared to these compounds, N-ethyl Hexylone (hydrochloride) has a unique ethylamino group, which may contribute to its distinct pharmacological profile. While all these compounds share stimulant effects, their potency and duration of action can vary .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-3-5-6-12(16-4-2)15(17)11-7-8-13-14(9-11)19-10-18-13;/h7-9,12,16H,3-6,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWLISQAEVANFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201342198
Record name 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)hexan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201342198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27912-41-0
Record name 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)hexan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201342198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-hexanone,monohydrochloride
Reactant of Route 2
Reactant of Route 2
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-hexanone,monohydrochloride
Reactant of Route 3
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-hexanone,monohydrochloride
Reactant of Route 4
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-hexanone,monohydrochloride
Reactant of Route 5
Reactant of Route 5
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-hexanone,monohydrochloride
Reactant of Route 6
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-hexanone,monohydrochloride

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